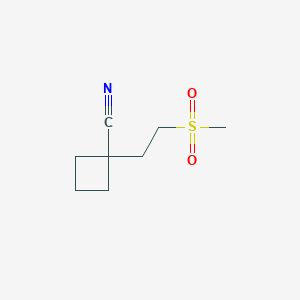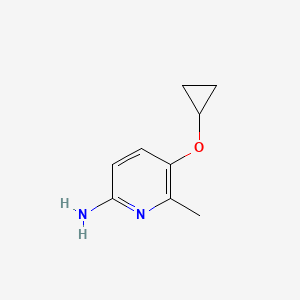
4-(3-Ethoxyacryloyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethoxyacryloyl)benzonitrile: is an organic compound characterized by the presence of an ethoxyacryloyl group attached to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxyacryloyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with ethyl acrylate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 4-cyanobenzaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4-(3-Ethoxyacryloyl)benzonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles and acrylates. It also serves as a probe to investigate the interactions of nitrile-containing compounds with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, coatings, and adhesives. Its reactivity and functional groups make it valuable for creating materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Ethoxyacryloyl)benzonitrile involves its interaction with various molecular targets, depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, participating in condensation, substitution, and addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
- 4-(3-Methoxyacryloyl)benzonitrile
- 4-(3-Propoxyacryloyl)benzonitrile
- 4-(3-Butoxyacryloyl)benzonitrile
Comparison: 4-(3-Ethoxyacryloyl)benzonitrile is unique due to its specific ethoxyacryloyl group, which imparts distinct reactivity and properties compared to its analogs. The length and nature of the alkoxy group (ethoxy, methoxy, propoxy, butoxy) influence the compound’s solubility, reactivity, and potential applications. For instance, the ethoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
4-[(E)-3-ethoxyprop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C12H11NO2/c1-2-15-8-7-12(14)11-5-3-10(9-13)4-6-11/h3-8H,2H2,1H3/b8-7+ |
Clé InChI |
ICKIIUKTKIVQTG-BQYQJAHWSA-N |
SMILES isomérique |
CCO/C=C/C(=O)C1=CC=C(C=C1)C#N |
SMILES canonique |
CCOC=CC(=O)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)

![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)
![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)



![1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13647193.png)


